molecular formula C4H6ClN3O2S B010685 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 101457-06-1

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B010685
CAS No.: 101457-06-1
M. Wt: 195.63 g/mol
InChI Key: GKBLICAPQNXWKZ-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide (CAS 101457-06-1) is a high-value chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound features a primary sulfonamide group anchored on a chlorinated, N-methylated pyrazole core, a pharmacophore known for its potent inhibitory activity against a range of human carbonic anhydrase (hCA) isoforms. Key Research Applications & Value: Carbonic Anhydrase (CA) Inhibition: This compound serves as a critical building block for developing isoform-selective carbonic anhydrase inhibitors (CAIs). Research indicates that pyrazole-sulfonamide derivatives can exhibit potent inhibition profiles against various hCAs, with activities ranging from nanomolar to micromolar levels, providing a valuable tool for studying enzyme function and developing new therapeutic leads . Medicinal Chemistry & SAR Studies: The structure is an ideal template for Structure-Activity Relationship (SAR) exploration. The 3-chloro and 1-methyl substituents, along with the sulfonamide group, offer distinct vectors for chemical modification, enabling researchers to fine-tune physicochemical properties, potency, and selectivity for specific biological targets . Antiproliferative & Antimicrobial Research: Pyrazole-4-sulfonamide derivatives are increasingly investigated for their diverse biological activities, including antiproliferative effects and antimicrobial properties, making this compound a versatile precursor in the discovery of new bioactive agents . Mechanism of Action: The primary mechanism of action for the parent scaffold involves the coordination of the sulfonamide group (-SO₂NH₂) to the zinc ion in the active site of carbonic anhydrase enzymes. This binding disrupts the enzyme's catalytic function, which is essential for processes like respiration and pH regulation. The specific substitution pattern on the pyrazole ring (3-chloro, 1-methyl) is instrumental in modulating binding affinity and selectivity between different CA isoforms . Note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all relevant laboratory safety protocols prior to use.

Properties

IUPAC Name

3-chloro-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBLICAPQNXWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyrazole Intermediates

The synthesis often begins with halogenation at the pyrazole ring’s 4-position. A common precursor, 1-methyl-1H-pyrazole-3-amine, undergoes halogenation using bromine or iodine under acidic conditions. For example, bromination in ethanol at 0–5°C yields 4-bromo-1-methyl-1H-pyrazol-3-amine with 89.4% efficiency. This step is critical for introducing reactivity at the 4-position, enabling subsequent sulfonylation.

Key parameters:

  • Temperature : Subzero to 15°C to minimize side reactions.

  • Solvent : Ethanol or water for solubility and controlled reactivity.

  • Halogen source : Bromine (Br₂) or iodine (I₂), with stoichiometric adjustments to prevent over-halogenation.

Sulfonylation and Chlorosulfonic Acid Treatment

Sulfonylation introduces the sulfonyl group via reaction with chlorosulfonic acid. In a representative procedure, 3,5-dimethyl-1H-pyrazole is treated with chlorosulfonic acid in chloroform at 60°C for 10 hours, followed by thionyl chloride to form the sulfonyl chloride intermediate. This intermediate is highly reactive, necessitating careful handling under inert atmospheres.

Reaction conditions :

  • Chlorosulfonic acid : 5.5 equivalents relative to pyrazole.

  • Thionyl chloride : 1.3 equivalents for complete conversion to sulfonyl chloride.

  • Solvent : Chloroform or dichloromethane (DCM) for optimal solubility.

Amidation with Ammonia or Amines

The final step involves reacting the sulfonyl chloride intermediate with ammonia or substituted amines. Using diisopropylethylamine (DIPEA) as a base in DCM, sulfonamide formation achieves yields up to 78%. For 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide, ammonia gas is bubbled into the reaction mixture at 0–10°C to minimize decomposition.

Optimized protocol :

  • Base : DIPEA (3.0 equivalents) outperforms triethylamine (TEA) in yield and reaction rate.

  • Solvent : DCM enables efficient mixing and facile isolation of the product.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies highlight the impact of solvent and base combinations on sulfonamide yield:

BaseSolventTemperature (°C)Time (h)Yield (%)
TEADCM0–102426
DIPEADCM25–301655
DIPEATHF25–302447

Data adapted from.

DCM with DIPEA at room temperature emerged as the optimal combination, balancing reaction efficiency and practicality.

Temperature and Reaction Time

  • Halogenation : Conducted at 0–15°C to prevent ring decomposition.

  • Sulfonylation : Requires elevated temperatures (60°C) to activate chlorosulfonic acid but risks sulfone byproducts if prolonged beyond 10 hours.

  • Amidation : Room temperature (25–30°C) ensures complete conversion without epimerization.

Analytical Characterization

Spectroscopic Validation

1H NMR (500 MHz, CDCl₃) :

  • δ 3.95 (s, 3H, N-CH₃), 7.80 (s, 1H, pyrazole-H), 6.02 (s, 1H, NH₂).
    FT-IR :

  • Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

Purity Assessment

HPLC analysis of the final product typically shows >99.5% purity when recrystallized from n-heptane/ethyl acetate mixtures. Isomeric impurities, common in traditional routes, are suppressed via optimized diazotization and coupling steps.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Halogenation-SulfonylationHigh purity, minimal isomersMulti-step, costly reagents78
Grignard-BasedScalable, versatileRequires anhydrous conditions64
Direct AminationRapid, single-stepLow yield (26–55%)55

Synthesized from .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide serves as a scaffold for drug design due to its potential antimicrobial, antifungal, anti-inflammatory, and anticancer activities.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has demonstrated that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, modifications of the sulfonamide group can enhance the compound's efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in treating inflammatory diseases .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. One study reported promising results in inhibiting cell proliferation in breast cancer models .

Agrochemicals

The compound is also utilized in the development of pesticides and herbicides due to its effectiveness against various plant pathogens.

Applications in Agriculture

  • Pesticide Development : Research indicates that pyrazole derivatives can be effective against fungal pathogens affecting crops. For example, formulations incorporating this compound have shown efficacy in controlling Fusarium species .
  • Herbicide Formulations : The compound's ability to inhibit specific enzymatic pathways in plants makes it a candidate for herbicide development. It can disrupt the growth of unwanted vegetation while being less harmful to crops .

Material Science

In material science, this compound is explored for its potential use in synthesizing advanced materials with specific electronic or optical properties.

Research Insights

  • Synthesis of Advanced Materials : The compound can be employed as a precursor in the synthesis of novel polymers or nanomaterials that exhibit unique electrical properties suitable for electronic applications .

Chemical Reactions and Mechanisms

The chemical reactivity of this compound includes:

  • Substitution Reactions : The chlorine atom can be substituted with various nucleophiles, allowing for the synthesis of diverse pyrazole derivatives.
  • Oxidation and Reduction : The sulfonamide group can undergo oxidation or reduction, leading to products with altered biological activities .

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Similarity Index Unique Features
This compound 88398-46-3 C₅H₈ClN₃O₂S Cl (C3), CH₃ (N1), SO₂NH₂ (C4) Balanced lipophilicity and reactivity
1H-Pyrazole-4-sulfonyl chloride 438630-64-9 C₃H₃ClN₂O₂S SO₂Cl (C4) 0.89 Lacks chloro and methyl groups; higher electrophilicity
1-Methyl-1H-pyrazole-3-sulfonyl chloride 89501-90-6 C₄H₅ClN₂O₂S CH₃ (N1), SO₂Cl (C3) 0.60 Sulfonyl chloride at C3; altered regiochemistry
3-(Trifluoromethyl)-1H-pyrazole-4-sulfonamide C₄H₄F₃N₃O₂S CF₃ (C3), SO₂NH₂ (C4) Enhanced lipophilicity due to CF₃; potent enzyme inhibition
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride C₇H₁₀Cl₂N₂O₂S Cl (C5), CH(CH₃)₂ (C3), SO₂Cl (C4) 0.72 Bulky isopropyl group; increased steric hindrance

Key Observations :

  • Chlorine Position : The chloro group at C3 in the target compound enhances electronic effects compared to analogs with Cl at C5 (e.g., 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride) .
  • Sulfonamide vs. Sulfonyl Chloride : The sulfonamide group improves hydrogen-bonding capacity relative to sulfonyl chloride derivatives, impacting biological target interactions .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) LogP
This compound 209.65 180–182 12.5 (Water) 1.2
1H-Pyrazole-4-sulfonyl chloride 178.59 95–97 Insoluble 0.8
3-(Trifluoromethyl)-1H-pyrazole-4-sulfonamide 229.14 210–212 8.3 (DMSO) 2.1

Biological Activity

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a chlorine atom at the third position, a methyl group at the first position, and a sulfonamide group at the fourth position. The molecular formula is C4H6ClN3O2SC_4H_6ClN_3O_2S with a molecular weight of 195.63 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC₄H₆ClN₃O₂S
Molecular Weight195.63 g/mol
Canonical SMILESCN1C=C(C(=N1)Cl)S(=O)(=O)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites on proteins, while the pyrazole ring can engage in π-π stacking interactions, enhancing binding affinity and specificity.

Anticancer Activity

Research has demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and prostate cancers. In vitro studies indicate that this compound could effectively induce apoptosis in cancer cells, showcasing its potential as an anticancer agent .

Case Study: Anticancer Efficacy
A study highlighted the compound's effectiveness against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), showing IC50 values in the low micromolar range .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro assays have shown that this compound can significantly reduce pro-inflammatory cytokine production .

Table: Comparison of Anti-inflammatory Activity

CompoundIC50 (μg/mL)Reference
This compound60.56
Diclofenac Sodium54.65

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties against various pathogens. Studies have indicated that it can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of hydrazines with diketones followed by sulfonylation. Variations in the synthesis process can lead to derivatives with enhanced biological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrazole-sulfonamide derivatives typically involves sulfonylation of pyrazole intermediates. For example, sulfonyl chloride precursors (e.g., 1-methyl-1H-pyrazole-3-sulfonyl chloride) can react with amines under basic conditions. Key factors include:

  • Catalysts : Use of bases like pyridine or K₂CO₃ to neutralize HCl byproducts .
  • Solvents : Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity, while ethanol/water mixtures improve solubility of intermediates .
  • Temperature : Reactions often proceed at 60–80°C for 9–13 hours, achieving yields of 77–89% .
    • Optimization Tip : Monitor reaction progress via TLC or NMR to avoid over-chlorination, which may lead to byproducts like 5-chloro-1,3-dimethyl analogs .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer :

  • Spectroscopy :
  • IR : Confirm sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ .
  • ¹H/¹³C NMR : Verify methyl group resonance at δ ~3.5 ppm (CH₃ on pyrazole) and sulfonamide NH₂ signals (broad, δ ~5-6 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₄H₆ClN₃O₂S, MW 193.6 g/mol) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with cryocooling (100 K) to minimize thermal motion artifacts .
  • Software Tools :
  • SHELX Suite : Refine structures with SHELXL for small-molecule precision (R₁ < 0.05). For twinned crystals, apply TWIN/BASF commands in SHELXL .
  • APEX2/SAINT : Process diffraction data and correct for absorption effects (e.g., SADABS) .
  • Common Pitfalls : Ambiguities in sulfonamide group orientation can arise from disorder; use restraints (DFIX, ISOR) to stabilize refinement .

Q. How can contradictions in pharmacological data (e.g., analgesic vs. ulcerogenic effects) be addressed for pyrazole-sulfonamide analogs?

  • Methodological Answer :

  • Experimental Design :
  • Dose-Response Studies : Administer compounds orally (1% CMC suspension) at 10–100 mg/kg to establish therapeutic windows .
  • Control Groups : Include standard agents (e.g., indomethacin for anti-inflammatory assays) and vehicle controls .
  • Mechanistic Insights :
  • COX Inhibition Assays : Use ELISA to measure prostaglandin E₂ (PGE₂) levels in serum; correlate with ulcerogenic indices .
  • Histopathology : Compare gastric mucosa damage between treated and control groups to assess ulcerogenicity .
  • Data Reconciliation : Contradictions may arise from off-target effects (e.g., NF-κB modulation); employ proteomics or transcriptomics to identify secondary targets .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and identify electrophilic sites (e.g., C-5 on pyrazole) .
  • MD Simulations : Simulate solvation effects in water/DMSO to predict reaction pathways (e.g., SNAr at chloro-substituted positions) .
  • Docking Studies : Screen interactions with biological targets (e.g., carbonic anhydrase) to rationalize inhibitory activity .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide
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3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

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